Structural Distinction from ATR Clinical Candidate VX-970: Pyrazine-2-Carboxamide vs. Aminopyrazine Core
Compared to the clinical ATR inhibitor VX-970 (M6620), which features an aminopyrazine-isoxazole core with an isopropylsulfonyl substituent [1], N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide presents a distinct pyrazine-2-carboxamide head group and a 2-fluorophenyl tail. No direct ATR IC50 data are available for this compound; class-level inference indicates that the carboxamide linkage alters the hinge-binding hydrogen bond network compared to the 2-aminopyrazine motif critical for VX-970's 19 nM ATR biochemical IC50 [1]. This structural divergence positions CAS 1207029-41-1 as a potential tool for probing ATR active site topology distinct from the Charrier/Vertex series.
| Evidence Dimension | Key pharmacophoric features: ATR hinge-binding core vs. linker vs. terminal aryl group |
|---|---|
| Target Compound Data | Pyrazine-2-carboxamide head group; methylene linker; 5-(2-fluorophenyl)isoxazole terminal group |
| Comparator Or Baseline | VX-970: 2-aminopyrazine head; isopropylsulfonyl-substituted isoxazole |
| Quantified Difference | No potency data for target; VX-970 ATR IC50 = 19 nM [1]; differentiation inferred from SAR precedent in Vertex patent families |
| Conditions | Structural comparison based on patent disclosures (WO2013049726, US20130184292) |
Why This Matters
This scaffold divergence may reduce ATR potency but could confer selectivity advantages against off-target kinases in the PIKK family, a hypothesis that can only be validated through experimental screening.
- [1] Charrier, J.-D. et al. (2011) 'Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3-related (ATR) protein kinase as potential anticancer agents', Journal of Medicinal Chemistry, 54(7), pp. 2320-2330. View Source
